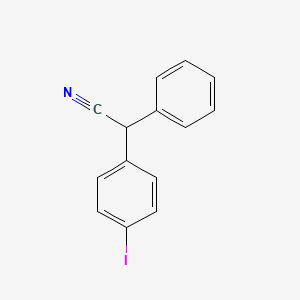

(4-Iodophenyl)(phenyl)acetonitrile

Overview

Description

“(4-Iodophenyl)(phenyl)acetonitrile” is a chemical compound used as an intermediate in organic syntheses and in pharmaceuticals . It has a molecular formula of C14H10IN .

Synthesis Analysis

The synthesis of “this compound” involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste .Molecular Structure Analysis

The molecular weight of “this compound” is 319.140 Da . The IUPAC name for this compound is 2-(4-iodophenyl)acetonitrile .Chemical Reactions Analysis

The reaction of “this compound” follows a radical mechanism via diaryl disulfide intermediate .Physical And Chemical Properties Analysis

“this compound” has a density of 1.6±0.1 g/cm3 . It has a boiling point of 378.6±30.0 °C at 760 mmHg . The compound is insoluble in water .Scientific Research Applications

Electrochemical Studies

Research on the electrochemical reduction of [bis(acyloxy)iodo]arenes, which are closely related to (4-Iodophenyl)(phenyl)acetonitrile, has shown that the reduction process involves two well-separated steps, yielding iodoarenes in the first step. This process is significant for understanding the electrochemical behavior and chemical reactivity of such compounds in acetonitrile (Kokkinidis, Papadopoulou, & Varvoglis, 1989)[https://consensus.app/papers/reduction-bisacyloxyiodoarenes-kokkinidis/feb6f6e92ac25228a732b1ad3e525a16/?utm_source=chatgpt].

Organic Synthesis

The room temperature regioselective iodination of aromatic ethers using a mixture of iodine and F-TEDA in acetonitrile is another application area. This method provides a high yield of iodinated products, showcasing the utility of this compound derivatives in synthesizing iodinated organic compounds (Zupan, Iskra, & Stavber, 1997)[https://consensus.app/papers/room-temperature-regioselective-iodination-aromatic-zupan/95ae9d0be927575fb1c4d1377c1d4277/?utm_source=chatgpt].

Photochemistry

In the photochemical domain, studies on diphenyliodonium halides, which share structural similarities with this compound, have provided insights into the photolysis mechanisms. These compounds exhibit unique behaviors in different solvents, such as acetonitrile, leading to the formation of iodobenzene and iodobiphenyls through homolytic and heterolytic cleavage reactions (Hacker, Leff, & Dektar, 1991)[https://consensus.app/papers/photochemistry-diphenyliodonium-halides-evidence-hacker/4f7ccac53570555cb023c117f1e4b68c/?utm_source=chatgpt].

Spectroscopy and Electron Transfer Studies

The electrochemical and spectroscopic studies on phenyldisulfide oxidation in acetonitrile medium have implications for understanding the behavior of phenylthiyl radicals and their oxidation and reduction potentials. This research contributes to the broader understanding of electron transfer processes in acetonitrile solutions (Bontempelli, Magno, & Mazzocchin, 1973)[https://consensus.app/papers/oxidation-phenyldisulfide-acetonitrile-medium-bontempelli/b99a0398a61c5f529735f1de41cea5f8/?utm_source=chatgpt].

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used as an intermediate in organic syntheses and in pharmaceuticals .

Mode of Action

As an intermediate in organic syntheses, it likely interacts with other compounds to form new chemical structures .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability.

Result of Action

As an intermediate in organic syntheses, its primary role is likely in the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Iodophenyl)(phenyl)acetonitrile. It is sensitive to moisture and incompatible with oxidizing agents . Therefore, it should be stored in a cool, dry, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

(4-Iodophenyl)(phenyl)acetonitrile plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various organic compounds and pharmaceuticals . It interacts with several enzymes and proteins during these reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to moisture and light, which can lead to its degradation . Long-term exposure to this compound may result in cumulative effects on cellular processes, including potential toxicity.

properties

IUPAC Name |

2-(4-iodophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBKDUCJNVVOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)

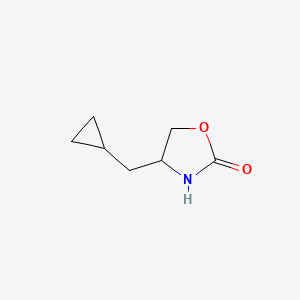

![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)

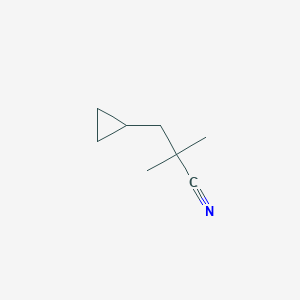

![2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile](/img/structure/B1456467.png)

![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B1456469.png)

![[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1456470.png)

![3,4-dihydro-9-benzyloxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B1456475.png)